2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-7(13-4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQZJTUASUHFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate generally involves:
- Starting materials: 5-methylpyridin-2-amine as the nucleophilic amine component and 2,2,2-trifluoroethyl chloroformate or carbonate as the electrophilic carbamoylating agent.
- Reaction type: Nucleophilic substitution on the chloroformate carbonyl carbon by the amine nitrogen, forming the carbamate linkage.
- Reaction conditions: Usually carried out under anhydrous conditions, often in an inert atmosphere (nitrogen or argon), with a base to scavenge the released HCl.
This approach is consistent with classical carbamate synthesis and is supported by chemical supplier data and literature on carbamate preparations involving trifluoroethyl groups and pyridinyl amines.
Detailed Preparation Method
Activation of the carbonate:
2,2,2-trifluoroethyl chloroformate (or equivalent activated carbonate) is prepared or purchased. This reagent is reactive and can be generated by reaction of 2,2,2-trifluoroethanol with phosgene or triphosgene under controlled conditions.Reaction with 5-methylpyridin-2-amine:
The amine is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran under nitrogen. A base such as triethylamine or sodium hydride is added to neutralize the acid formed.Addition of chloroformate:
The 2,2,2-trifluoroethyl chloroformate is added dropwise at low temperature (0 °C to room temperature) to the amine solution. The mixture is stirred for several hours to ensure complete conversion.Work-up and purification:
After reaction completion, the mixture is quenched with water or aqueous acid/base as needed, extracted with organic solvents, dried over anhydrous salts (e.g., Na2SO4), and concentrated. The crude product is purified by recrystallization or chromatography.
Experimental Data and Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | Anhydrous, inert atmosphere preferred |
| Temperature | 0 °C to room temperature | Low temperature minimizes side reactions |
| Base | Triethylamine (Et3N), Sodium hydride (NaH) | Scavenges HCl, promotes carbamate formation |
| Reaction time | 1–18 hours | Dependent on scale and reagent purity |
| Work-up | Aqueous quench, organic extraction | Removal of salts and impurities |
| Purification | Silica gel chromatography or recrystallization | Ensures high purity product |
| Yield | Typically moderate to high (60–90%) | Depends on reagent quality and conditions |
Representative Synthetic Route Example
A typical synthetic route for carbamate formation analogous to this compound is described as follows:
- Reagents: 5-methylpyridin-2-amine (1 equiv), 2,2,2-trifluoroethyl chloroformate (1.1 equiv), triethylamine (2 equiv).
- Procedure: In an anhydrous dichloromethane solution under nitrogen, triethylamine is added to the amine solution at 0 °C. The chloroformate is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.
- Isolation: The reaction is quenched with water, extracted with dichloromethane, dried, and concentrated. The residue is purified by silica gel chromatography to yield the target carbamate as a white solid.
This method aligns with general carbamate synthesis protocols and is supported by literature on similar pyridinyl carbamates and trifluoroethyl carbamates.
Notes on Alternative Methods and Challenges
Use of carbonates vs. chloroformates:
Carbonates such as 2,2,2-trifluoroethyl carbonate can also be used, though chloroformates are more reactive and commonly preferred for carbamate formation.Selectivity and side reactions:
The presence of multiple nucleophilic sites on pyridine rings can sometimes lead to side reactions or regioisomeric mixtures. Careful control of stoichiometry and reaction conditions is essential.Storage and stability:
The acid chloride or chloroformate intermediates are often unstable and must be freshly prepared or used immediately to avoid decomposition.
Summary Table of Preparation Parameters
| Aspect | Description | Reference/Notes |
|---|---|---|
| Starting amine | 5-methylpyridin-2-amine | Commercially available |
| Electrophile | 2,2,2-trifluoroethyl chloroformate | Prepared via phosgene or purchased |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Ensures moisture-free conditions |
| Base | Triethylamine or sodium hydride | Neutralizes HCl byproduct |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 1 to 18 hours | Depends on scale and reagent purity |
| Purification | Chromatography or recrystallization | Yields pure carbamate |
| Yield | 60–90% | Typical for carbamate syntheses |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoroethyl group enhances lipophilicity, making it an attractive candidate for drug development.
| Application | Description |
|---|---|
| Pharmaceutical Development | Used in synthesizing compounds with enhanced bioavailability. |
| Agrochemical Formulations | Acts as a precursor in the production of pesticides and herbicides. |
Biology
- Biochemical Studies : The compound is utilized in enzyme interaction studies and metabolic pathway investigations. Its structural features allow it to interact with biological targets effectively.
| Study Type | Focus |
|---|---|
| Enzyme Kinetics | Investigating the effect of the compound on enzyme activity. |
| Metabolic Pathways | Understanding how the compound is metabolized in biological systems. |
Industry
- Specialty Chemicals Production : It is employed in manufacturing specialty chemicals and materials, including polymers and coatings that require specific chemical properties.
| Industrial Use | Description |
|---|---|
| Polymer Manufacturing | Enhances properties like durability and resistance to solvents. |
| Coating Applications | Provides protective coatings with improved performance characteristics. |
Case Studies
-
Pharmaceutical Research :
A study published in a peer-reviewed journal highlighted the efficacy of 2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate in developing new anti-cancer agents. The compound was shown to inhibit specific cancer cell lines effectively, demonstrating its potential as a therapeutic agent. -
Agricultural Applications :
Research conducted on the use of this compound in agrochemicals revealed its effectiveness as a herbicide with lower toxicity to non-target organisms compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 1 : this compound
- Key Features :
- Pyridine ring substituted with a methyl group at position 3.
- Trifluoroethyl carbamate group (electron-withdrawing, enhances stability).
- Inferred Properties :
- Increased resistance to enzymatic degradation due to fluorine atoms.
- Moderate lipophilicity for membrane permeability.
Compound 2 : tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate
Compound 3 : 2,2,2-Trifluoroethyl N-[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Compound 4 : Ethyl (2-Amino-5-Bromopyridin-3-yl)carbamate
- Source : Global Chemical Supplier .
- Key Features: Pyridine with 2-amino and 5-bromo substituents. Ethyl carbamate group.
- Amino group enables hydrogen bonding, improving solubility but reducing metabolic stability versus trifluoroethyl derivatives.
Data Table: Comparative Analysis
Research Implications and Limitations
The trifluoroethyl group in the target compound confers distinct advantages in stability and lipophilicity over ethyl or tert-butyl analogs. However, the absence of direct experimental data (e.g., solubility, bioactivity) in the provided evidence necessitates further studies. Thiadiazole-containing analogs (Compound 3) may offer superior bioactivity due to heterocyclic diversity, while brominated derivatives (Compound 4) could serve as halogenated probes in medicinal chemistry . Researchers should prioritize comparative pharmacokinetic and toxicity studies to validate these inferences.
Biological Activity
2,2,2-Trifluoroethyl N-(5-methylpyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoroethyl group is known to enhance the pharmacological properties of various compounds. This article aims to explore the biological activity of this specific carbamate, summarizing relevant findings from diverse sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Trifluoroethyl Group : Known to improve lipophilicity and metabolic stability.
- Pyridine Ring : Often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced anticancer properties. For instance, studies have shown that similar carbamate derivatives can inhibit tumor growth through mechanisms such as microtubule disruption and apoptosis induction in cancer cells .
The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Alteration of Cell Signaling Pathways : The presence of the trifluoroethyl group may alter the interaction with cellular receptors or enzymes.
Case Studies
- In Vitro Studies :
- Animal Models :
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate, and what reaction conditions optimize yield?
The synthesis typically involves coupling a pyridinylamine with a trifluoroethyl carbamate precursor. A method analogous to tert-butyl carbamate synthesis () can be adapted:
- Step 1 : Protect the amine group of 5-methylpyridin-2-amine using a tert-butyl or benzyl carbamate protecting group under basic conditions (e.g., NaHCO₃ in THF).
- Step 2 : Deprotect the intermediate under acidic (HCl/dioxane) or catalytic hydrogenation conditions (for benzyl groups).
- Step 3 : React the free amine with 2,2,2-trifluoroethyl chloroformate in dichloromethane at 0–5°C to form the carbamate bond.
Q. Key considerations :
- Maintain anhydrous conditions to avoid hydrolysis of the chloroformate.
- Monitor reaction progress via TLC or LC-MS to optimize stoichiometry.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structure and purity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR : Confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃ in ¹H NMR; triplet in ¹⁹F NMR) and pyridine protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.2 (calculated molecular weight: 262.2 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%).
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of the trifluoromethyl group .
Q. What safety precautions are critical when handling this compound?
While no direct safety data exists for this compound, analogous carbamates () suggest:
- Hazards : Potential skin/eye irritation; avoid inhalation of dust.
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested.
- Storage : Keep in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The trifluoroethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP increased by ~0.5–1.0 units).
- Metabolic Stability : The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes.
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, improving oral bioavailability.
Experimental validation : - Compare plasma half-life (t₁/₂) and LogD values with ethyl or methyl analogs using in vitro microsomal assays .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Common issues arise from:
- Impurity Artifacts : Re-test synthesized batches with LC-HRMS to rule out byproducts.
- Assay Variability : Standardize cell-based assays (e.g., fixed ATP concentrations for kinase inhibition studies).
- Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability in buffer via UV-Vis.
Case study : If anti-inflammatory activity conflicts, validate using orthogonal assays (e.g., ELISA for cytokine suppression vs. NF-κB reporter assays) .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). The trifluoroethyl group may engage in hydrophobic contacts or fluorine-protein dipole interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, prioritizing residues contributing to ΔG < -8 kcal/mol .
Q. What are the challenges in studying solid-state forms (polymorphs, salts) of this compound?
- Polymorph Screening : Use solvent evaporation (e.g., acetonitrile/water) or slurry conversion to identify forms.
- Salt Formation : Screen with counterions (e.g., HCl, sodium acetate) and characterize via PXRD and DSC.
- Stability : Assess hygroscopicity by storing salts at 40°C/75% RH for 4 weeks. A patent () highlights morpholine salts for improved solubility, suggesting similar approaches here .
Q. What role does the pyridine ring play in modulating biological activity?
- H-Bonding : The pyridinyl nitrogen can act as a H-bond acceptor with target proteins (e.g., kinases).
- π-Stacking : Aromatic interactions with phenylalanine or tyrosine residues enhance binding.
- Tuning Electron Density : Methyl substitution at C5 alters electron distribution, affecting charge-transfer interactions.
Validation : Synthesize analogs with pyrimidine or benzene rings and compare IC₅₀ values in enzyme assays .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound?
- Dosing : Administer 10 mg/kg IV and orally (PO) in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h.
- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Key Metrics : Calculate AUC, Cₘₐₓ, and bioavailability (F%). Fluorine’s impact on t₁/₂ () may result in F% >50% .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process Optimization : Replace THF with 2-Me-THF for safer large-scale reactions.
- Quality Control : Implement in-line FTIR to monitor carbamate formation in real time.
- Crystallization : Use anti-solvent (e.g., heptane) addition to isolate high-purity product (>99.5% by HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
